2-Hydroxy-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKDNXIKAWKCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143118 | |

| Record name | 3-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-56-1 | |

| Record name | 2-Hydroxy-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM19FN4HHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methylpyridine

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-3-methylpyridine, also known by its IUPAC name, 3-methyl-1H-pyridin-2-one. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and application.

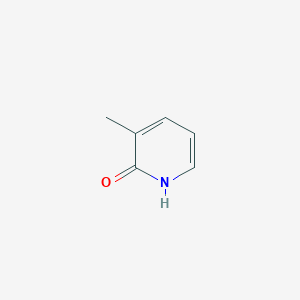

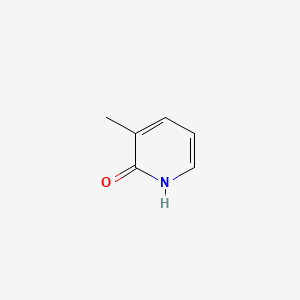

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its pyridone form, 3-methyl-2-pyridone. The pyridone tautomer is generally the more stable form, particularly in polar solvents. This equilibrium is a critical aspect of its chemical behavior and reactivity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 3-methyl-1H-pyridin-2-one | --INVALID-LINK-- |

| Synonyms | 2-Hydroxy-3-picoline, 3-Methyl-2-pyridone | --INVALID-LINK-- |

| CAS Number | 1003-56-1 | --INVALID-LINK-- |

| Molecular Formula | C₆H₇NO | --INVALID-LINK-- |

| Molecular Weight | 109.13 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 139-141 °C | --INVALID-LINK-- |

| Boiling Point | 204.59°C (rough estimate) | --INVALID-LINK-- |

| pKa | 12.61±0.10 (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in methanol.[1] | --INVALID-LINK-- |

| XLogP3 | 0.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-methyl-2-pyridone provides characteristic signals for the protons on the pyridine ring and the methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.43 | br s | - | N-H |

| 7.25 | t | 6.5 | H-4 |

| 7.25 | d | 6.5 | H-6 |

| 6.13 | t | 6.5 | H-5 |

| 2.16 | s | - | -CH₃ |

Solvent: Not specified in the primary source, but likely CDCl₃ or DMSO-d₆ based on typical analyses. Reference: --INVALID-LINK--[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the six carbon atoms in the 3-methyl-2-pyridone structure.

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O (C-2) |

| 138.1 | C-6 |

| 134.1 | C-4 |

| 118.8 | C-3 |

| 106.9 | C-5 |

| 16.5 | -CH₃ |

Solvent: Not specified in the primary source. Reference: --INVALID-LINK--[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H and N-H stretching (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching (-CH₃) |

| ~1650 | Strong | C=O stretching (amide I band of pyridone form) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1250 | Medium | C-N stretching |

Technique: KBr pellet or ATR.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4]

| m/z | Relative Intensity | Assignment |

| 109 | High | [M]⁺ (Molecular ion) |

| 80 | Medium | [M - CO - H]⁺ or [M - CHO]⁺ |

| 53 | Medium | Further fragmentation of the pyridine ring |

Experimental Protocols

Synthesis of 3-methyl-2-pyridone[1]

This protocol describes the synthesis of 3-methyl-2-pyridone from 2-bromo-3-methylpyridine.

Materials:

-

2-bromo-3-methylpyridine (5.98 g, 35.0 mmol)

-

Ammonia solution (Am-OH, 100 mL)

-

Potassium tert-butoxide (KOt-Bu, 39.3 g, 350.0 mmol)

-

Formic acid (HCO₂H, 50 mL)

-

3N aqueous potassium hydroxide (KOH)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol

-

Dichloromethane

Procedure:

-

In a dry Schlenk tube, dissolve 2-bromo-3-methylpyridine in ammonia solution.

-

Add potassium tert-butoxide to the solution.

-

Stir the reaction mixture at 100 °C for 40 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in formic acid and stir at room temperature for 24 hours.

-

Adjust the pH to approximately 6 using 3N aqueous potassium hydroxide.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic phases, wash with saturated saline, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using 8% methanol in dichloromethane as the eluent to yield the final product as a white solid.

References

An In-depth Technical Guide to 2-Hydroxy-3-methylpyridine: Molecular Structure and Formula

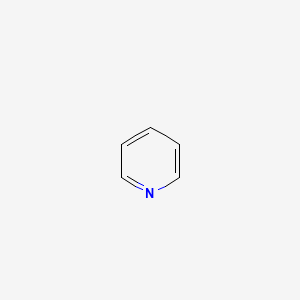

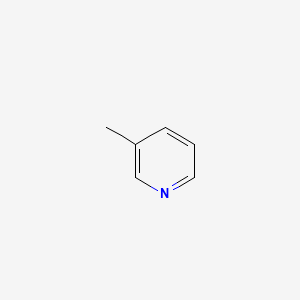

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the molecular characteristics of heterocyclic compounds is paramount. This guide provides a detailed examination of 2-Hydroxy-3-methylpyridine, a significant heterocyclic organic compound. Also known by its tautomeric name, 3-methyl-2-pyridone, this compound serves as a valuable building block in various chemical syntheses.

Molecular Structure and Formula

This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Its structure is characterized by a hydroxyl (-OH) group at the second position and a methyl (-CH₃) group at the third position of the pyridine ring. The presence of these functional groups significantly influences its chemical reactivity and physical properties.

The compound exists in a tautomeric equilibrium with its keto form, 3-methyl-2-pyridone. This equilibrium is a crucial aspect of its chemistry, affecting its spectroscopic properties and reaction mechanisms.

The molecular formula for this compound is C₆H₇NO .[1][2] Its structure is elucidated through various spectroscopic techniques, providing insights into the connectivity of its atoms and its three-dimensional arrangement.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylpyridine from 2-acetylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3-methylpyridine from 2-acetylfuran. The core of this process involves a ring expansion of the furan moiety into a pyridine structure through a reaction with ammonia, typically under high temperature and pressure. This document details the reaction pathways, experimental protocols, and quantitative data associated with this chemical transformation.

Introduction

This compound, also known as 3-methyl-2-pyridone, is a valuable heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents and other fine chemicals. The transformation of readily available 2-acetylfuran into this pyridine derivative presents an important synthetic route. The primary method for this conversion involves the reaction of 2-acetylfuran with ammonia, which leads to the formation of this compound alongside the byproduct 2-acetylpyrrole.[1] The reaction is typically carried out in an autoclave at elevated temperatures.[1]

Reaction Pathway and Mechanism

The conversion of 2-acetylfuran to this compound is a fascinating example of a furan ring expansion. The proposed reaction mechanism involves the addition of ammonia to the furan ring, leading to a ring-opened intermediate which then cyclizes to form the more stable six-membered pyridine ring.[2] Concurrently, a side reaction can occur where ammonia reacts with the acetyl group, leading to the formation of 2-acetylpyrrole.[1]

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The reaction of 2-acetylfuran with ammonia has been investigated under various conditions, yielding different proportions of this compound and 2-acetylpyrrole. The following table summarizes the quantitative data from key experiments.[1]

| Experiment | 2-Acetylfuran (g) | Ammonia (ml of liquid) | Catalyst (NH4Cl, g) | Solvent (ml) | Temperature (°C) | Time (hr) | Yield of this compound (%) | Yield of 2-Acetylpyrrole (%) |

| 1 | 2 | 10 | 0.5 | None | 180 | 20 | 25 | 20 |

| 2 | 2 | 10 | - | Methanol (10) | 180 | 20 | 15 | 40 |

Experimental Protocols

The following protocols are based on the procedures described in the literature for the synthesis and isolation of this compound.[1]

4.1. Synthesis of this compound

Materials:

-

2-Acetylfuran

-

Liquid Ammonia

-

Ammonium Chloride (catalyst)

-

Methanol (optional, as solvent)

-

High-pressure autoclave

Procedure:

-

Charging the Autoclave: In a high-pressure autoclave, place 2 g of 2-acetylfuran and 0.5 g of ammonium chloride.

-

Adding Liquid Ammonia: Carefully add 10 ml of liquid ammonia to the autoclave.

-

Reaction: Seal the autoclave and heat it to 180°C for 20 hours.

-

Cooling: After the reaction is complete, allow the autoclave to cool to room temperature.

4.2. Isolation and Purification of Products

Materials:

-

Methanol

-

Activated Carbon

-

Diatomaceous Earth

-

Benzene

-

Apparatus for sublimation under reduced pressure

Procedure:

-

Extraction: Dilute the reaction mixture with 50 ml of methanol.

-

Decolorization: Treat the methanolic solution with activated carbon and filter through a bed of diatomaceous earth.

-

Solvent Removal: Remove the solvent and excess ammonia from the filtrate by distillation under reduced pressure.

-

Sublimation: The resulting residue is subjected to sublimation under reduced pressure (10 mm Hg).

-

2-Acetylpyrrole sublimes at 90-100°C.

-

This compound sublimes at 160-170°C.

-

-

Recrystallization: The sublimed this compound can be further purified by recrystallization from benzene to yield colorless prisms.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-acetylfuran via a reaction with ammonia is a well-established method that provides a direct route to this important pyridine derivative. While the reaction conditions require high temperature and pressure, the procedure is relatively straightforward. The formation of 2-acetylpyrrole as a byproduct necessitates a careful purification process, which can be effectively achieved through sublimation and recrystallization. This technical guide provides researchers and drug development professionals with the essential information to understand and implement this valuable synthetic transformation.

References

An In-depth Technical Guide to 1-Boc-4-(4-formylphenyl)piperazine (CAS No. 197638-83-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(4-formylphenyl)piperazine, a key intermediate in contemporary drug discovery and development. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications, particularly in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

1-Boc-4-(4-formylphenyl)piperazine, with the CAS number 197638-83-8, is a versatile bifunctional molecule. The presence of a Boc-protected piperazine ring and a formyl group makes it a valuable building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at the formyl group, and can be readily removed under acidic conditions to enable further functionalization of the piperazine nitrogen.

Table 1: Physicochemical Properties of 1-Boc-4-(4-formylphenyl)piperazine

| Property | Value | Reference(s) |

| CAS Number | 197638-83-8 | [1][2] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][2] |

| Molecular Weight | 290.36 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | [3] |

| Synonyms | 4-(N-Boc-piperazin-1-yl)benzaldehyde, tert-Butyl 4-(4'-formylphenyl)piperazine-1-carboxylate | [1] |

| Appearance | Solid | [4] |

| Melting Point | 118-121 °C | [2] |

| Purity | ≥97% | [2] |

Table 2: Spectroscopic Data References

| Spectroscopic Data | Availability | Reference(s) |

| ¹H NMR | Data available | [5] |

| ¹³C NMR | Data available | [5] |

| Mass Spectrometry (MS) | Data available | [5] |

| Infrared (IR) Spectroscopy | Data available | [3][5] |

Synthesis of 1-Boc-4-(4-formylphenyl)piperazine: Experimental Protocol

The synthesis of 1-Boc-4-(4-formylphenyl)piperazine is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6] This reaction forms the carbon-nitrogen bond between the piperazine and the phenyl ring.

Reaction Scheme

Caption: Synthesis of 1-Boc-4-(4-formylphenyl)piperazine.

Materials and Reagents

-

1-Boc-piperazine

-

4-bromobenzaldehyde

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Detailed Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), cesium carbonate (2.0 equivalents), Xantphos (0.1 equivalents), and tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (4-bromobenzaldehyde).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Boc-4-(4-formylphenyl)piperazine as a solid.

Applications in Drug Development

1-Boc-4-(4-formylphenyl)piperazine is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic properties.[7] The formyl group provides a reactive handle for further molecular elaboration, such as reductive amination, to introduce additional pharmacophoric elements.

Role in the Synthesis of Receptor Modulators

Derivatives of 1-Boc-piperazine are integral in the synthesis of novel compounds with dual receptor binding affinities, for instance, for dopamine D2 and serotonin 5-HT1A receptors.[8] Such compounds are of significant interest for the development of new treatments for psychiatric disorders. The synthesis of these complex molecules often involves the initial preparation of an arylpiperazine derivative, for which 1-Boc-4-(4-formylphenyl)piperazine is a key starting material.

Caption: Synthetic utility in drug development.

Safety and Handling

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, and spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

1-Boc-4-(4-formylphenyl)piperazine is a cornerstone intermediate for the synthesis of complex molecules in the pharmaceutical industry. Its versatile chemical nature, stemming from the orthogonally protected piperazine and the reactive aldehyde, allows for the construction of diverse molecular libraries for screening and lead optimization. The synthetic protocol provided herein, based on the robust Buchwald-Hartwig amination, offers a reliable method for its preparation. As research into new therapeutics continues, the importance of such well-defined and versatile building blocks will undoubtedly grow.

References

- 1. scbt.com [scbt.com]

- 2. 1-Boc-4-(4-formylphenyl)piperazine - CAS:197638-83-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-Boc-4-(2-formylphenyl)piperazine | C16H22N2O3 | CID 6490990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Boc-4-(2-formylphenyl)piperazine 97 174855-57-3 [sigmaaldrich.com]

- 5. 1-BOC-4-(4-FORMYLPHENYL)PIPERAZINE(197638-83-8) 1H NMR [m.chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of 3-Methyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pyridone (CAS No. 1003-56-1), also known as 2-hydroxy-3-methylpyridine, is a heterocyclic organic compound with the molecular formula C₆H₇NO.[1][2] Its structure, featuring a pyridine ring with a methyl group and a hydroxyl group, allows for interesting chemical properties, including tautomerism. This guide provides a comprehensive overview of the core physical characteristics of 3-methyl-2-pyridone, complete with experimental protocols and visual representations of its chemical synthesis and tautomeric equilibrium. The data presented herein is crucial for its application in medicinal chemistry, materials science, and organic synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 3-methyl-2-pyridone are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | References |

| CAS Number | 1003-56-1 | [1][3] |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | White to orange to green powder or crystals. | [2][3] |

| Melting Point | 139-144 °C | [2][3] |

| Boiling Point | ~204.59 °C (rough estimate) | [2] |

| Density | ~1.1143 g/cm³ (rough estimate) | [2] |

| Solubility | Soluble in methanol. | [2][4] |

| pKa | 12.61 ± 0.10 (Predicted) | [2] |

Tautomerism: A Key Characteristic

3-Methyl-2-pyridone exists in a tautomeric equilibrium with its isomer, this compound. This property is fundamental to its reactivity and interactions in various chemical and biological systems. The equilibrium can be influenced by factors such as the solvent and temperature. In the solid state, the pyridone form is generally favored.

Caption: Tautomeric equilibrium between 3-methyl-2-pyridone and this compound.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination

The melting point of 3-methyl-2-pyridone can be determined using the capillary tube method with a melting point apparatus.[5]

Procedure:

-

Sample Preparation: A small amount of dry, crystalline 3-methyl-2-pyridone is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in a given solvent can be performed through visual inspection.

Procedure:

-

Preparation: A known mass of 3-methyl-2-pyridone (e.g., 10 mg) is added to a specific volume of the solvent to be tested (e.g., 1 mL) in a clear vial at a controlled temperature.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing for 1 minute) to facilitate dissolution.[6]

-

Observation: The solution is visually inspected against a contrasting background to determine if the solid has completely dissolved. If it has, the compound is considered soluble at that concentration.

-

Incremental Addition: If the solid dissolves, further increments of the solute can be added until saturation is reached to estimate the approximate solubility. If the initial amount does not dissolve, the experiment can be repeated with a smaller amount of solute or a larger volume of solvent.

Synthesis Workflow

The synthesis of 3-methyl-2-pyridone can be achieved through various routes. A common laboratory-scale synthesis involves the reaction of 2-bromo-3-methylpyridine with a strong base in the presence of ammonia, followed by acidic workup.[1]

Caption: A generalized workflow for the synthesis of 3-methyl-2-pyridone.

Spectral Data Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of 3-methyl-2-pyridone.

| Technique | Description | References |

| ¹H NMR | Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For 3-methyl-2-pyridone, characteristic signals for the methyl protons and the protons on the pyridine ring are observed. | [7] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in the molecule. The spectrum of 3-methyl-2-pyridone will show distinct peaks for the methyl carbon and the five carbons of the pyridine ring. | [8] |

| IR Spectroscopy | Infrared (IR) spectroscopy identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation. Key absorptions for 3-methyl-2-pyridone include those for the C=O (carbonyl) and N-H bonds of the pyridone tautomer, and O-H and C=N bonds of the hydroxypyridine tautomer. | [9] |

| Mass Spectrometry | Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the molecular weight of 3-methyl-2-pyridone (109.13 m/z) would be expected. | [10] |

Experimental Protocol for Spectral Analysis (General):

-

Sample Preparation: A small, pure sample of 3-methyl-2-pyridone is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. For mass spectrometry, the sample is introduced into the instrument, often after dissolution in a volatile solvent.

-

Data Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is acquired according to the instrument's standard operating procedures.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic peaks and coupling patterns, which are then compared with literature values and theoretical predictions to confirm the structure of the compound.

References

- 1. 3-Methyl-2-pyridone CAS#: 1003-56-1 [chemicalbook.com]

- 2. 3-Methyl-2-pyridone CAS#: 1003-56-1 [amp.chemicalbook.com]

- 3. 3-Methyl-2-pyridone | 1003-56-1 | TCI AMERICA [tcichemicals.com]

- 4. 3-Methyl-2-pyridone, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. 3-Methyl-2-pyridone(1003-56-1) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Pyridine, 3-methyl- [webbook.nist.gov]

- 10. Pyridine, 3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylpyridine, also known as 3-methyl-2-pyridone, is a heterocyclic organic compound that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its established and potential pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound (2-HMP) is a pyridine derivative with the chemical formula C₆H₇NO.[1][2] Its structure, featuring a hydroxyl group at the 2-position and a methyl group at the 3-position of the pyridine ring, is crucial to its chemical reactivity and biological interactions.[1] The compound exists as a beige crystalline powder and is also known by its tautomeric name, 3-methyl-2-pyridone.[1][3] Emerging research has highlighted its potential as a versatile scaffold in medicinal chemistry due to its demonstrated bioactivities. This guide will delve into the specifics of these activities, presenting the current state of knowledge and providing detailed protocols for its further investigation.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro studies have shown its cytotoxic effects against specific human cancer cell lines.

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound has been quantified against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with the following IC50 values reported:

| Cell Line | IC50 (µM) |

| HeLa | 25 |

| MCF-7 | 30 |

| Table 1: Cytotoxicity of this compound against human cancer cell lines.[1] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer mechanism of this compound is understood to involve the induction of apoptosis and cell cycle arrest at the G1 phase.[1] This dual mechanism disrupts the normal progression of the cell cycle and triggers programmed cell death in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1]

Mechanism of Action

In vitro studies have shown that 2-HMP can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.[1] This suggests that the compound may modulate inflammatory responses by interfering with the signaling pathways that lead to the expression of these key inflammatory mediators. The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory cascade, is a plausible mechanism for pyridinone derivatives, although specific data for 2-HMP is not yet available.[4][5]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the production of cytokines like TNF-α and IL-6 from cultured cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Complete cell culture medium

-

ELISA kits for mouse TNF-α and IL-6

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete medium.

-

Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

-

Data Analysis: Measure the absorbance and calculate the concentration of the cytokines based on a standard curve. Determine the inhibitory effect of this compound on cytokine production.

Antimicrobial Activity

This compound and its derivatives have shown potential as antimicrobial agents. While specific data for the parent compound is limited, related compounds have demonstrated activity against various microorganisms.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Microorganism | MIC (µg/mL) of [Ag(2-amino-3-methylpyridine)₂]NO₃ |

| S. aureus | Considerable activity |

| M. lutea | Considerable activity |

| S. lutea | Considerable activity |

| C. albicans | Considerable activity |

| Table 2: Antimicrobial activity of a silver complex of a 2-HMP analog. "Considerable activity" indicates significant inhibition, though specific MIC values were not provided in the summary.[4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Other Biological Activities

Antioxidant Potential

While direct quantitative data for this compound is lacking, its structural analogs, particularly 3-hydroxypyridines, are known to possess antioxidant properties.[2] The antioxidant mechanism of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.[6]

Enzyme Inhibition

Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting a role in modifying biochemical processes.[1] However, specific enzymes and inhibitory concentrations have not been detailed in the available literature.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with a range of demonstrated and potential biological activities. Its anticancer properties, mediated through the induction of apoptosis and cell cycle arrest, are the most quantitatively characterized to date. While its anti-inflammatory and antimicrobial activities are evident from preliminary studies and the activities of related compounds, further research is required to quantify these effects and elucidate the precise molecular mechanisms. Future investigations should focus on generating specific IC50 and MIC values for a broader range of cancer cell lines, inflammatory markers, and microbial strains. Elucidating the specific signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for such future research endeavors.

References

- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Tautomerism in Hydroxypyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. In the realm of heterocyclic compounds, hydroxypyridine derivatives serve as a classic and vital model for studying this phenomenon. The equilibrium between their hydroxy and pyridone tautomeric forms is delicately influenced by a variety of factors including substitution, solvent polarity, and pH. Understanding and quantifying this equilibrium is crucial as the predominant tautomer dictates the molecule's physicochemical properties, such as its hydrogen bonding capabilities, lipophilicity, and ultimately its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core principles governing tautomerism in hydroxypyridine derivatives, detailed experimental protocols for its quantitative analysis, and a summary of key data to aid researchers in this field.

The Core Concept: Hydroxy-Pyridone Tautomerism

Hydroxypyridine derivatives can exist in two primary tautomeric forms: the aromatic hydroxy form and the non-aromatic but often more stable pyridone form. This is a type of prototropic tautomerism, involving the migration of a proton.[1][2] The position of the hydroxyl group on the pyridine ring dictates the nature of the pyridone tautomer.

-

2-Hydroxypyridine is in equilibrium with 2-pyridone .

-

3-Hydroxypyridine can exist in equilibrium with a zwitterionic pyridone form.

-

4-Hydroxypyridine is in equilibrium with 4-pyridone .

The pyridone forms are often favored in solution and the solid state due to factors like amide resonance stabilization and strong intermolecular hydrogen bonding.[3][4]

Figure 1: Tautomeric equilibrium in 2- and 4-hydroxypyridine.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be significantly shifted by several factors.

-

Solvent Effects: The polarity of the solvent plays a critical role. Non-polar solvents tend to favor the less polar hydroxypyridine form, while polar solvents, particularly those capable of hydrogen bonding, stabilize the more polar pyridone tautomer.[5] Water, being highly polar and a hydrogen bond donor/acceptor, strongly favors the pyridone form.[6]

-

Substituent Effects: The electronic nature of substituents on the pyridine ring can influence the relative stability of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H or O-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium.

-

pH: The ionization state of the molecule is dependent on the pH of the solution. Protonation or deprotonation can favor one tautomeric form over the other. The tautomeric equilibrium constant is related to the acidity constants (pKa) of the individual tautomers.[7]

-

Temperature: Changes in temperature can shift the equilibrium position, and the thermodynamic parameters (ΔH and ΔS) of the tautomerization can be determined by studying the equilibrium at different temperatures.

Figure 2: Factors influencing the hydroxypyridine-pyridone equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) is defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form:

KT = [Pyridone] / [Hydroxypyridine]

Several experimental and computational methods can be employed to determine this constant.

Data Presentation: Tautomeric Equilibrium of 2-Hydroxypyridine

The following table summarizes the experimentally determined equilibrium constants (KT) for 2-hydroxypyridine/2-pyridone in various environments.

| Solvent | Dielectric Constant (ε) | KT ([2-Pyridone]/[2-Hydroxypyridine]) | Reference |

| Gas Phase | 1.0 | ~0.4 | [8] |

| Cyclohexane | 2.02 | 1.7 | [9] |

| Chloroform | 4.81 | 6.0 | [9] |

| Acetonitrile | 37.5 | 160 | [6] |

| Water | 78.4 | 910 | [9] |

Table 1: Tautomeric equilibrium constants (KT) for 2-hydroxypyridine at approximately 25°C.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible data on tautomeric equilibria.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful technique for quantifying tautomeric mixtures, provided the individual tautomers have distinct absorption spectra.

Objective: To determine the tautomeric equilibrium constant (KT) of a hydroxypyridine derivative in a specific solvent.

Materials:

-

Hydroxypyridine derivative of interest

-

Spectroscopic grade solvents (e.g., cyclohexane, chloroform, water)

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of the hydroxypyridine derivative and dissolve it in a specific volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M). Ensure complete dissolution; sonication may be used if necessary.[10]

-

Sample Preparation: Prepare a series of dilutions from the stock solution in the same solvent to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.). A common concentration for analysis is in the range of 1 x 10-5 M.[11]

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Use a matched pair of quartz cuvettes.

-

-

Blank Measurement: Fill one cuvette with the pure solvent to be used as a blank. Place it in the reference holder of the spectrophotometer and record a baseline spectrum.[12]

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Fill the sample cuvette with the hydroxypyridine solution and place it in the sample holder.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the hydroxy and pyridone forms. These are often distinguishable in the spectrum.[11]

-

The molar extinction coefficients (ε) for each tautomer at their respective λmax are required. If not available in the literature, they can be determined using "fixed" tautomers (e.g., O-methyl and N-methyl derivatives).

-

The concentrations of the two tautomers can be calculated using the Beer-Lambert law (A = εbc) at wavelengths where one tautomer absorbs significantly more than the other, or by using simultaneous equations if the spectra overlap.

-

Calculate KT using the determined concentrations of the two tautomeric forms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, is a highly effective method for determining tautomeric ratios in solution, as the proton chemical shifts are sensitive to the electronic environment.[13]

Objective: To determine the tautomeric equilibrium constant (KT) of a hydroxypyridine derivative by 1H NMR.

Materials:

-

Hydroxypyridine derivative

-

Deuterated solvents (e.g., CDCl3, DMSO-d6, D2O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the hydroxypyridine derivative and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[14]

-

Ensure the sample is fully dissolved.

-

-

NMR Spectrometer Setup:

-

Tune and shim the spectrometer to obtain optimal resolution.

-

Set the appropriate acquisition parameters for quantitative analysis. A sufficiently long relaxation delay (d1) is crucial (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons between scans.[2]

-

-

Data Acquisition: Acquire the 1H NMR spectrum.

-

Data Processing:

-

Fourier transform the FID.

-

Carefully phase the spectrum and perform baseline correction to ensure accurate integration.[2]

-

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to each tautomer. Protons attached to or near the site of tautomerization (e.g., ring protons) will have different chemical shifts in the hydroxy and pyridone forms.

-

Integrate the signals corresponding to each tautomer.

-

The ratio of the integrals is directly proportional to the molar ratio of the tautomers. For example, if a specific proton signal for the hydroxy form integrates to Ihydroxy and a corresponding signal for the pyridone form integrates to Ipyridone, then: KT = Ipyridone / Ihydroxy

-

It is important to select signals that are not overlapping and represent the same number of protons in each tautomer.[15]

-

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[16]

Objective: To calculate the relative Gibbs free energies of the hydroxy and pyridone tautomers and predict the tautomeric equilibrium constant.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

-

Structure Optimization:

-

Build the 3D structures of both the hydroxy and pyridone tautomers.

-

Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[6]

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

-

Solvent Effects:

-

To model the effect of a solvent, re-optimize the geometries and perform frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

-

Energy Calculation and KT Prediction:

-

Calculate the Gibbs free energy (G) for each tautomer in the desired environment (gas phase or solvent).

-

The difference in Gibbs free energy (ΔG) is calculated as: ΔG = Gpyridone - Ghydroxy

-

The tautomeric equilibrium constant (KT) can then be calculated using the following equation: ΔG = -RT ln(KT) where R is the gas constant and T is the temperature in Kelvin.

-

Figure 3: General workflow for determining tautomeric equilibrium constants.

Conclusion

The tautomeric equilibrium of hydroxypyridine derivatives is a multifaceted phenomenon of significant interest in medicinal chemistry and drug development. The predominance of either the hydroxy or pyridone form is dictated by a subtle interplay of structural and environmental factors. A thorough understanding and quantification of this equilibrium are essential for predicting the properties and behavior of these molecules. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to investigate hydroxypyridine tautomerism, enabling more informed decisions in the design and development of novel therapeutics. The consistent application of these methodologies will contribute to a deeper understanding of this fundamental aspect of heterocyclic chemistry.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. wuxibiology.com [wuxibiology.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-3-methylpyridine

This guide provides comprehensive safety and handling information for 2-Hydroxy-3-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, precautionary measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its oral toxicity, and its potential to cause skin and severe eye irritation, as well as respiratory irritation.[1]

GHS Classification: [1]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

-

Specific target organ toxicity (single exposure); Respiratory tract irritation: Category 3 (May cause respiratory irritation)

Pictograms:

Signal Word: Danger

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C6H7NO | PubChem |

| Molecular Weight | 109.13 g/mol | PubChem |

| Appearance | Not specified | |

| Odor | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Flash Point | Not specified | |

| Solubility | Not specified |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

-

Avoid contact with skin and eyes.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

Storage: [2]

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

Store locked up.

Exposure Controls and Personal Protective Equipment (PPE)

To ensure the safety of personnel, appropriate exposure controls and personal protective equipment must be utilized.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][5]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[2][5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[2]

First Aid Measures

In the event of exposure, immediate first aid is essential. The following diagram outlines the recommended first aid procedures.

Caption: First Aid Procedures for this compound Exposure.

Fire-Fighting Measures

Suitable Extinguishing Media: [2]

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Specific Hazards Arising from the Chemical:

-

Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][6]

Protective Equipment for Firefighters: [2][6]

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the case of a spill or release, the following steps should be taken:

Personal Precautions: [2]

-

Ensure adequate ventilation.

-

Avoid breathing vapors, mist, or gas.

-

Avoid contact with skin and eyes.

-

Evacuate personnel to safe areas.

Environmental Precautions: [2]

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Cleaning Up: [2]

-

Contain spillage and collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).

-

Dispose of the collected material in accordance with local regulations.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

Caption: Logical Workflow for Safe Handling of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not available in the provided search results. Toxicity data is typically generated through standardized OECD or EPA guidelines, which would involve studies such as acute oral toxicity (e.g., OECD Guideline 423), skin irritation (e.g., OECD Guideline 404), and eye irritation (e.g., OECD Guideline 405).

Disclaimer

This information is intended for use by qualified professionals and is based on currently available data. It is the user's responsibility to determine the suitability of this information for their specific application and to comply with all applicable laws and regulations.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Hydroxy-3-methylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpyridine, also known by its tautomeric form 3-methyl-2-pyridone, is a versatile heterocyclic building block in organic synthesis. Its ambident nucleophilic character, arising from the tautomerism between the enol and keto forms, allows for selective functionalization at either the oxygen or nitrogen atom, leading to a diverse array of derivatives. This scaffold is a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to the prevalence of the substituted pyridine motif in bioactive molecules. These application notes provide detailed protocols for the key transformations of this compound, including alkylation, halogenation, and subsequent cross-coupling reactions, to facilitate its use in research and development.

Chemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium with 3-methyl-2-pyridone. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. This property is crucial for directing the regioselectivity of its reactions.

Caption: Tautomeric equilibrium of this compound.

Section 1: Alkylation Reactions - O- vs. N-Alkylation

The alkylation of this compound can proceed via two distinct pathways: O-alkylation to yield 2-alkoxy-3-methylpyridines or N-alkylation to afford 1-alkyl-3-methyl-2-pyridones. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

General Considerations for Regioselectivity

Generally, polar aprotic solvents like DMF and stronger bases tend to favor N-alkylation, while less polar solvents and weaker bases can lead to a higher proportion of the O-alkylated product. The nature of the alkylating agent also plays a role; hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.

Experimental Protocols

This protocol describes a general method for the synthesis of 2-alkoxy-3-methylpyridines.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous DMF.

-

Add cesium carbonate (1.5 eq.) to the solution and stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-3-methylpyridine.

This protocol outlines a general method for the synthesis of 1-alkyl-3-methyl-2-pyridones.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl bromide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Alkylation Reactions

| Alkylating Agent | Base | Solvent | Product Ratio (O:N) | Total Yield (%) | Reference |

| Benzyl Bromide | Cs₂CO₃ | DMF | >95:5 | 85-95 | [1] |

| Methyl Iodide | NaH | THF | <5:95 | 80-90 | [2] |

| Ethyl Bromide | K₂CO₃ | Acetone | 70:30 | 75 | [3] |

Section 2: Halogenation of this compound

Halogenated this compound derivatives are crucial intermediates for subsequent cross-coupling reactions. The position of halogenation can be directed by the choice of halogenating agent and reaction conditions.

Experimental Protocols

This protocol describes a method for the synthesis of 2-chloro-3-methylpyridine.[4][5]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Ice

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM)

Procedure:

-

In a sealed reactor, carefully add this compound (1.0 eq.) and phosphorus oxychloride (1.0 eq.).

-

Add pyridine (1.0 eq.) as a base.

-

Heat the sealed reactor to 140 °C for 2 hours.

-

After cooling, carefully open the reactor and quench the reaction mixture by pouring it onto ice.

-

Neutralize the solution to pH 8-9 with a saturated Na₂CO₃ solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 2-chloro-3-methylpyridine.

This protocol provides a method for the bromination of the pyridone ring.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Expected Regioselectivity

The electron-donating hydroxyl/oxo and methyl groups influence the position of electrophilic halogenation. For this compound, halogenation is expected to occur preferentially at the 5- or 6-position of the pyridine ring. The precise regioselectivity can depend on the specific halogenating agent and reaction conditions.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a carbon-carbon bond between the halogenated pyridine and an organoboron compound.

Materials:

-

Halo-substituted 3-methyl-2-pyridone derivative (e.g., 6-bromo-3-methyl-2-pyridone)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane, Toluene, DMF/Water mixture)

Procedure:

-

To a reaction vessel, add the halo-substituted 3-methyl-2-pyridone (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

-

Add the degassed solvent to the vessel.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 4-24 hours, monitoring by TLC.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

References

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for 2-Hydroxy-3-methylpyridine in Pharmaceutical Synthesis

Introduction

2-Hydroxy-3-methylpyridine, and its tautomer 3-methyl-2-pyridone, is a vital heterocyclic building block in the field of medicinal chemistry.[1][2] Its unique structure, which combines the aromaticity of a pyridine ring with the reactivity of hydroxyl and methyl groups, makes it a valuable precursor for synthesizing complex, biologically active molecules.[3][4] This compound serves as a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders and other therapeutic areas.[1] These application notes provide detailed protocols and data for the synthesis of key pharmaceuticals and their intermediates, demonstrating the utility of the hydroxypyridine scaffold.

Application Note 1: Synthesis of Perampanel (Fycompa®)

Background: Perampanel is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a type of ionotropic glutamate receptor.[5][6] By inhibiting AMPA receptor-mediated excitatory neurotransmission, Perampanel is used as an adjunctive therapy for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures in patients with epilepsy.[6][7] The synthesis of Perampanel relies on the construction of a substituted 1,2-dihydropyridin-2-one core, a structure closely related to this compound.

Signaling Pathway of Perampanel

Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates AMPA receptors, leading to an influx of calcium ions and subsequent neuronal depolarization. Perampanel allosterically binds to the AMPA receptor, preventing its activation by glutamate and thereby reducing neuronal hyperexcitability.

Caption: Mechanism of action of Perampanel at the AMPA receptor.

Experimental Workflow: Key Suzuki Coupling Step

The final key step in many reported syntheses of Perampanel involves a Suzuki coupling reaction to introduce the 2-cyanophenyl group onto the pyridinone core.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. medkoo.com [medkoo.com]

- 6. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tdcommons.org [tdcommons.org]

Applications of 2-Hydroxy-3-methylpyridine in Agrochemical Production: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpyridine, and its closely related precursor 2,3-lutidine, are versatile chemical intermediates with significant applications in the agrochemical industry. These pyridine derivatives serve as crucial building blocks for the synthesis of a variety of active ingredients, particularly fungicides and herbicides. Their unique chemical structures allow for the development of agrochemicals with specific modes of action, contributing to effective crop protection strategies. This document provides detailed application notes, experimental protocols, and efficacy data for two prominent agrochemicals derived from precursors related to this compound: the fungicide Boscalid and the herbicide Picolinafen.

Boscalid: A Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. It is highly effective against a wide range of fungal pathogens in various crops.

Mechanism of Action

Boscalid's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of energy production (ATP synthesis) and the depletion of essential building blocks for cellular components.[1][2] This ultimately results in the inhibition of spore germination, germ tube elongation, and mycelial growth.[1]

Quantitative Efficacy Data

The following tables summarize the efficacy of Boscalid against various fungal pathogens.

Table 1: In Vitro Efficacy of Boscalid (EC₅₀ values)

| Fungal Pathogen | Crop | EC₅₀ (mg/L) | Reference |

| Sclerotinia sclerotiorum | Snap Bean | 0.068 - 0.219 | [1] |

| Botrytis cinerea | Grapevine | MGI ≤25% at 50 µg/mL (Highly Resistant) | [3] |

| Didymella segeticola | Tobacco | 0.0470 ± 0.0120 | [4] |

| Alternaria alternata | Pistachio | 0.09 - 3.14 | [3] |

MGI = Mycelial Growth Inhibition

Table 2: Field Trial Efficacy of Boscalid